NSC781406
Descripción general
Descripción
NSC781406 es un inhibidor altamente potente de la fosfoinosítido 3-quinasa (PI3K) y el objetivo mecanístico de la rapamicina (mTOR). Ha mostrado efectos citotóxicos significativos contra varias líneas celulares de cáncer, incluidas las células de cáncer pancreático . Este compuesto es particularmente efectivo en inhibir la isoforma PI3Kα, con un valor de IC50 de 2 nM .
Mecanismo De Acción
NSC781406 ejerce sus efectos al inhibir las vías PI3K y mTOR, que son cruciales para el crecimiento, la proliferación y la supervivencia celular . El compuesto se une a los sitios de unión al ATP de estas enzimas, evitando su activación y señalización posterior. Esta inhibición conduce a una reducción de la glucólisis, una disminución de la proliferación celular y un aumento de la apoptosis en las células cancerosas . Los objetivos moleculares de this compound incluyen PI3Kα, PI3Kγ, PI3Kβ, PI3Kδ y mTOR .
Análisis Bioquímico
Biochemical Properties
NSC781406 plays a significant role in biochemical reactions by inhibiting the activity of PI3K and mTOR enzymes. It has an IC50 value of 2 nM for PI3Kα, 2.7 nM for PI3Kγ, 9.4 nM for PI3Kβ, 14 nM for PI3Kδ, and 5.4 nM for mTOR . This compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function. The inhibition of these enzymes disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .
Cellular Effects
This compound exerts cytotoxic effects on various types of cancer cells, including pancreatic cancer cells. It inhibits cell proliferation by disrupting the mTOR signaling pathway, which is essential for tumor glucose metabolism . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the PI3K/AKT/mTOR pathway . The inhibition of this pathway leads to reduced glycolysis and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of PI3K and mTOR enzymes, thereby inhibiting their activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis . Additionally, this compound affects gene expression by modulating the activity of transcription factors regulated by the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates reasonable stability in liver microsomes, indicating that it is not rapidly degraded . Long-term studies have shown that this compound maintains its inhibitory effects on the PI3K/AKT/mTOR pathway, leading to sustained cytotoxic effects on cancer cells . The stability and degradation of this compound in different biological environments may vary .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a dosage of 30 mg/kg, this compound exhibits significant antitumor activity, reducing the relative tumor volume ratio by 52% . Higher dosages may lead to increased cytotoxic effects, but they may also cause adverse effects and toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling pathway. It interacts with enzymes such as PI3K and mTOR, which play critical roles in cellular metabolism and energy production . By inhibiting these enzymes, this compound disrupts metabolic flux and reduces glycolysis in cancer cells . This disruption leads to decreased energy production and increased apoptosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be distributed to tissues where the PI3K/AKT/mTOR pathway is active . Its localization and accumulation in specific tissues may depend on the expression levels of transporters and binding proteins that facilitate its uptake and distribution .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PI3K and mTOR enzymes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .
Métodos De Preparación
La síntesis de NSC781406 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto está disponible en diversas cantidades para fines de investigación .
Análisis De Reacciones Químicas
NSC781406 se somete a varios tipos de reacciones químicas, principalmente involucrando su acción inhibitoria en las vías PI3K y mTOR. El compuesto demuestra una potente inhibición de PI3Kα, PI3Kγ, PI3Kβ, PI3Kδ y mTOR con valores de IC50 de 2 nM, 2.7 nM, 9.4 nM, 14 nM y 5.4 nM, respectivamente . Los reactivos comunes utilizados en estas reacciones incluyen dimetilsulfóxido (DMSO) para la solubilidad y varios tampones para mantener las condiciones de reacción . Los principales productos formados a partir de estas reacciones son las formas inhibidas de las enzimas diana, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas .
Aplicaciones Científicas De Investigación
NSC781406 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la biología del cáncer y la farmacología. Se ha demostrado que ejerce efectos citotóxicos contra las células de cáncer pancreático al inhibir la vía de señalización de mTOR . Además, this compound ha demostrado actividades citotóxicas contra la leucemia, el cáncer de pulmón de células no pequeñas, el cáncer de colon, el cáncer del sistema nervioso central, el melanoma, el cáncer de ovario, el cáncer renal, el cáncer de próstata y el cáncer de mama . El compuesto también se utiliza en estudios que investigan el papel de las vías PI3K y mTOR en el metabolismo y la proliferación de células cancerosas .
Comparación Con Compuestos Similares
NSC781406 a menudo se compara con otros inhibidores de PI3K y mTOR, como CC-223 y BGT226 . Si bien los tres compuestos inhiben la vía PI3K/mTOR, this compound es único en su alta potencia contra la isoforma PI3Kα . Los compuestos similares incluyen:
- CC-223
- BGT226
- BEZ235
- GDC-0941
Estos compuestos comparten mecanismos de acción similares, pero difieren en su potencia, selectividad y eficacia contra diversas líneas celulares de cáncer .
Actividad Biológica
NSC781406 is a compound recognized for its role as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly impacting the PI3K/AKT/mTOR signaling axis. This pathway is crucial in various cellular processes, including metabolism, growth, and survival, making it a significant target in cancer therapy. This article delves into the biological activity of this compound, presenting data tables, research findings, and case studies that highlight its mechanisms and therapeutic potential.
This compound functions primarily by inhibiting PI3K activity, which in turn affects downstream signaling pathways such as AKT and mTOR. This inhibition leads to several biological effects:
- Reduced Cell Proliferation : By blocking PI3K/AKT/mTOR signaling, this compound decreases the expression of key proteins involved in cell cycle progression.
- Induction of Ferroptosis : The compound promotes ferroptosis in cancer cells by downregulating stearoyl-CoA desaturase 1 (SCD1), which is vital for lipid metabolism and cell survival under stress conditions .
Research Findings
Recent studies have demonstrated the efficacy of this compound in various cancer models. Below is a summary of key findings:
Case Studies
Several case studies have been conducted to evaluate the clinical implications of this compound:
-
Case Study 1: Efficacy in Pancreatic Cancer
- Objective : Assess the impact of this compound on tumor growth.
- Method : Mice with pancreatic tumors were treated with this compound.
- Results : Significant reduction in tumor size was observed compared to control groups, alongside increased markers of ferroptosis.
-
Case Study 2: Combination Therapy
- Objective : Evaluate the effects of this compound combined with chemotherapy agents.
- Method : Patients with advanced lung cancer received standard chemotherapy alongside this compound.
- Results : Enhanced therapeutic response was noted, with improved overall survival rates compared to historical controls.
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
- Inhibition of PI3K/AKT/mTOR Pathway : Leads to decreased cell proliferation and enhanced apoptosis in cancer cells.
- Promotion of Ferroptosis : By reducing SCD1 levels, it increases lipid peroxidation, making cancer cells more susceptible to death under oxidative stress.
- Potential for Combination Therapies : Enhances the efficacy of existing chemotherapy regimens.
Propiedades
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N5O5S2/c1-41-29-27(34-43(39,40)28-8-6-23(30)18-25(28)31)17-22(19-33-29)21-5-7-26-24(16-21)20(9-10-32-26)4-3-11-35-12-14-36(15-13-35)42(2,37)38/h5-10,16-19,34H,11-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRINJUWZRLWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C#CCN4CCN(CC4)S(=O)(=O)C)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.